Artemisitene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Artemisitene can be synthesized through the photo-oxygenation of artemisinic acid and its dihydro analogue. This process involves the formation of allylic hydroperoxides, which are then converted into dehydroqinghaosu using a catalytic amount of copper (II) trifluoromethanesulphonate, with or without an iron (III) co-catalyst in dichloromethane-acetonitrile under oxygen .
Industrial Production Methods
The industrial production of dehydroqinghaosu typically follows a similar synthetic route, with optimizations for large-scale production. The process involves the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are carefully controlled to maximize yield and purity, with the use of advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Artemisitene undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the peroxide bridge, altering the compound’s biological activity.
Substitution: Functional groups in dehydroqinghaosu can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Iron (III) chloride or other iron salts are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Various organic reagents, such as alkyl halides or acyl chlorides, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of dehydroqinghaosu, such as dihydroartemisinin, artemether, and artesunate, which are used as antimalarial drugs .
Scientific Research Applications
Artemisitene has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other artemisinin derivatives.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Primarily used in the treatment of malaria, but also investigated for its potential in treating other diseases such as cancer and autoimmune disorders.
Industry: Used in the production of antimalarial drugs and other pharmaceuticals.
Mechanism of Action
The mechanism of action of dehydroqinghaosu involves the cleavage of its peroxide bridge by iron, producing free radicals that damage biological macromolecules. This oxidative stress is particularly effective against the malaria parasite, Plasmodium falciparum, which resides in red blood cells and contains iron-rich heme groups. The free radicals generated by dehydroqinghaosu cause oxidative damage to the parasite, leading to its death .
Comparison with Similar Compounds
Similar Compounds
Artemisinin: The parent compound from which dehydroqinghaosu is derived.
Dihydroartemisinin: A more active metabolite of artemisinin with similar antimalarial properties.
Artemether: A derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: Another derivative of dihydroartemisinin with enhanced water solubility and efficacy.
Uniqueness
Artemisitene is unique due to its specific chemical structure, which allows for the formation of free radicals upon cleavage of the peroxide bridge. This mechanism of action is distinct from other antimalarial drugs, making it a valuable component in combination therapies to combat drug-resistant strains of malaria .
Properties
IUPAC Name |
(1R,4S,5R,8S,12S,13R)-1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3/t8-,10+,11+,13-,14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBZMMCKFUABB-KPHNHPKPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C(=C)C(=O)O[C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101020-89-7 | |
Record name | ARTEMISITENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VXA86C8WY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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